Regioisomeric Amino Group Placement: 5-Amino vs. Unsubstituted 2-Oxoindoline Core
The 5-amino substituent on 2-(5-Amino-2-oxoindolin-1-yl)acetamide provides a hydrogen-bond donor (NH2) and acceptor site that is absent in the unsubstituted analog 2-(2-oxoindolin-1-yl)acetamide. In the broader oxindole kinase inhibitor literature, the presence of a 5-amino group has been shown to enable critical hinge-region hydrogen bonds with the kinase active site, a feature that directly impacts inhibitor potency [1]. While direct IC50 data for this specific compound pair are not publicly available, the structural difference constitutes a qualitatively meaningful pharmacophore distinction that SAR practitioners must account for when selecting starting points for medicinal chemistry campaigns.
| Evidence Dimension | Hydrogen-bond donor/acceptor capacity at the 5-position |
|---|---|
| Target Compound Data | 5-NH2 present (HBD count: 2 from NH2; HBA count: 3 total including oxindole carbonyl and acetamide oxygen) |
| Comparator Or Baseline | 2-(2-Oxoindolin-1-yl)acetamide: 5-position is unsubstituted (H only); HBD count: 1; HBA count: 2 |
| Quantified Difference | Target compound possesses one additional hydrogen-bond donor and one additional hydrogen-bond acceptor relative to the unsubstituted analog |
| Conditions | Structural comparison based on molecular formula and SMILES (target: O=C(N)CN1C(CC2=C1C=CC(N)=C2)=O; comparator lacks 5-NH2) |
Why This Matters
The additional hydrogen-bond functionality at the 5-position is frequently exploited in kinase inhibitor design for hinge-region interactions; omitting this group (as in the unsubstituted analog) eliminates a key pharmacophoric element and can reduce target affinity by orders of magnitude, making the 5-amino compound the preferred choice for ATP-competitive kinase probe development.
- [1] Mohammadi, M., McMahon, G., Sun, L., Tang, C., Hirth, P., Yeh, B. K., Hubbard, S. R., & Schlessinger, J. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science, 276(5314), 955–960. View Source
